6,8-Dibromo-2-methylquinazolin-4-OL
Overview
Description
6,8-Dibromo-2-methylquinazolin-4-ol is a brominated derivative of quinazolin-4-ol, a compound known for its diverse applications in scientific research and industry. This compound features a quinazolin-4-ol core with bromine atoms at the 6 and 8 positions and a methyl group at the 2 position. Its molecular formula is C9H6Br2N2O, and it has a molecular weight of 317.965 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-methylquinazolin-4-ol typically involves the bromination of 2-methylquinazolin-4-ol. This can be achieved by reacting 2-methylquinazolin-4-ol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of quinazolin-4-ol, followed by selective bromination and methylation steps. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-2-methylquinazolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.
Major Products Formed:
Oxidation: Formation of quinazolin-4-one derivatives.
Reduction: Production of 6,8-dibromo-2-methylquinazolin-4-one.
Substitution: Generation of various substituted quinazolin-4-ol derivatives.
Scientific Research Applications
6,8-Dibromo-2-methylquinazolin-4-ol is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: It is employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6,8-Dibromo-2-methylquinazolin-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methylquinazolin-4-ol
6,8-Dibromoquinazolin-4-ol
2,6-Dibromoquinazolin-4-ol
2-Methyl-6-bromoquinazolin-4-ol
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Properties
IUPAC Name |
6,8-dibromo-2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUZDYXMGASJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441576 | |
Record name | 6,8-DIBROMO-2-METHYLQUINAZOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82326-77-0 | |
Record name | 6,8-DIBROMO-2-METHYLQUINAZOLIN-4-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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